molecular formula C₁₆H₁₅F₂N₅O B135084 5-Desfluoro voriconazole, (+/-)- CAS No. 182369-73-9

5-Desfluoro voriconazole, (+/-)-

Cat. No. B135084
M. Wt: 331.32 g/mol
InChI Key: ZVQLILUCRUIFNH-MEDUHNTESA-N
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Description

5-Desfluoro voriconazole, (+/-)- is a chemical compound with the molecular formula C16H15F2N5O . It is also known by other names such as Voriconazole specified impurity B [EP], (2R,3S)-2- (2,4-difluorophenyl)-3-pyrimidin-4-yl-1- (1,2,4-triazol-1-yl)butan-2-ol, and (+/-)-5-desfluoro voriconazole .


Molecular Structure Analysis

The IUPAC name of 5-Desfluoro voriconazole, (+/-)- is (2R,3S)-2- (2,4-difluorophenyl)-3-pyrimidin-4-yl-1- (1,2,4-triazol-1-yl)butan-2-ol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

5-Desfluoro voriconazole, (+/-)- has a molecular weight of 331.32 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

Mechanism of Action and Spectrum

Voriconazole acts by inhibiting the cytochrome P450 (CYP)-dependent enzyme 14-alpha-sterol demethylase, disrupting the fungal cell membrane and inhibiting fungal growth. It has a broad spectrum of activity against yeasts and molds, including Candida spp., Aspergillus spp., Scedosporium spp., and Fusarium spp. (L. Scott & D. Simpson, 2007; A. Espinel-Ingroff et al., 2004).

Pharmacokinetics and Drug Monitoring

Voriconazole exhibits non-linear pharmacokinetics with extensive hepatic metabolism, leading to drug-drug interactions. Therapeutic drug monitoring (TDM) is highlighted for its safety and efficacy, emphasizing the drug's variable metabolism and the potential for interactions (A. Pasqualotto et al., 2010).

Applications in Ophthalmic Fungal Infections

Voriconazole plays an important role in the prophylaxis and management of fungal endophthalmitis and keratitis. It has been reported to be safe and effective against a broad range of fungal pathogens in ophthalmic infections (S. Hariprasad et al., 2008).

Nanoparticle-based Topical Delivery

Research into nanoparticle-based formulations for voriconazole aims to enhance its topical delivery for treating superficial fungal infections. These nano-formulations may improve drug solubility, reduce systemic absorption, and increase retention on the skin, offering a promising avenue for enhancing antifungal therapy (M. Nassiri‐Kashani et al., 2016).

Antifungal Combination Therapy

Combination therapy with voriconazole and other antifungals has been investigated, particularly in severe invasive mycoses among solid organ transplant recipients. While data are limited, certain combinations may offer therapeutic advantages in specific fungal infections (P. Muñoz et al., 2006).

Pharmacogenetics

The impact of CYP2C19 genetic polymorphisms on voriconazole metabolism and the clinical significance of monitoring plasma concentrations to optimize dosing and minimize adverse effects are areas of active research. This approach underscores the importance of personalized medicine in antifungal therapy (M. Dolton & A. McLachlan, 2011).

Safety And Hazards

The safety data sheet for rac 5-Desfluoro Voriconazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQLILUCRUIFNH-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171287
Record name (+/-)-5-Desfluoro voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Desfluoro voriconazole, (+/-)-

CAS RN

182369-73-9
Record name 5-Desfluoro voriconazole, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-5-Desfluoro voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-DESFLUORO VORICONAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

n-Butyllithium (4.0 ml of a 2.5M solution in hexane) was added to a stirred solution of diisopropylamine (1.01 g) in dry tetrahydrofuran (30 ml) at -70° under an atmosphere of dry nitrogen. The solution was stirred at -70° for 0.17 hour, followed by 0.17 hour at 0° and then re-cooled to -70°. 4-Ethylpyrimidine (1.08 g) was added and the solution was stirred at -70° for 0.75 hour. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.23 g) in dry tetrahydrofuran (30 ml) was added over 0.17 hour. The solution was stirred at -70° for 1 hour and then acetic acid (1 ml) was added. The solution was allowed to reach room temperature and was then diluted with water. The mixture was extracted three times with ethyl acetate and the combined extracts were washed with water then dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silica gel. Initial elution with ethyl acetate/hexane (3:2) gave recovered ketone starting material. Further elution with ethyl acetate gave, after combination and evaporation of appropriate fractions, the title compound, diastereoisomeric pair A, (0.305 g), m.p. 114°-115.5° (from ether/hexane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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